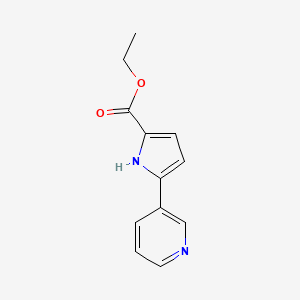
Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate , also known by its chemical formula C₁₉H₂₁N₅OS , is a synthetic compound with diverse applications. It falls within the class of pyrrole derivatives and exhibits interesting properties due to its unique structure.
Molecular Structure Analysis
The molecular structure of Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate consists of the following components:
- Pyridine Ring : The pyridine moiety (3-pyridinyl) contributes to the aromatic character of the compound.
- Pyrrole Ring : The pyrrole ring (1H-pyrrole) adds further complexity and reactivity.
- Carboxylate Group : The carboxylate functional group (COO⁻) is attached to the pyrrole ring via an ethyl linker.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, such as:
- Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
- Substitution Reactions : The pyridine and pyrrole rings can undergo nucleophilic substitution reactions, leading to the modification of the compound.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 367.47 g/mol.
- Solubility : Soluble in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL.
- Color : White to beige.
- Storage Temperature : Store between 2°C and 8°C.
Safety And Hazards
- Eye Irritation : The compound is classified as an eye irritant (GHS07).
- Skin Irritation : It may cause skin irritation (GHS07).
- Respiratory System : Considered a target organ for systemic effects (STOT SE 3).
Propiedades
IUPAC Name |
ethyl 5-pyridin-3-yl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-5-10(14-11)9-4-3-7-13-8-9/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHFKNCJJSQJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-pyridinyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




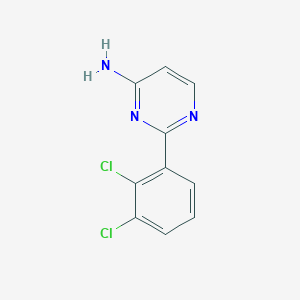
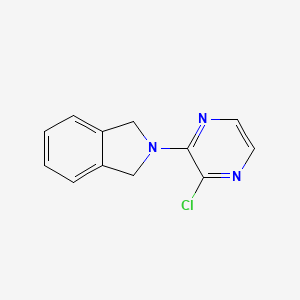
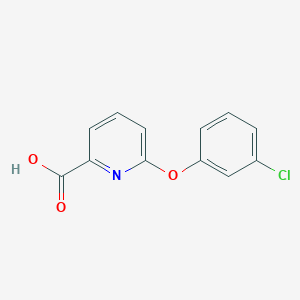
![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)
![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468101.png)

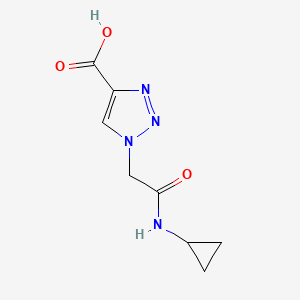
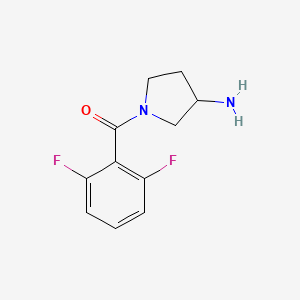
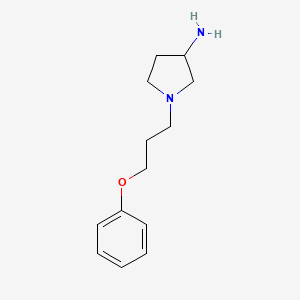
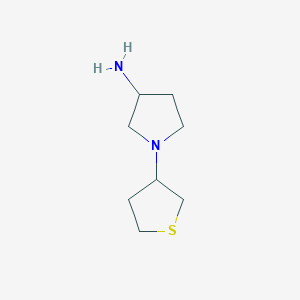
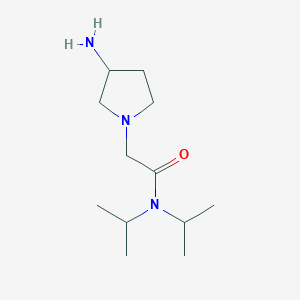
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide](/img/structure/B1468114.png)